2',6'-Dichloroacetophenone

Organic Synthesis Isomer Separation Process Chemistry

Researchers substituting generic chloroacetophenones for this ortho-dichloro regioisomer risk failed syntheses and compromised product profiles. This ketone is the regioisomer-specific precursor for β-acyl allylic methylsulfides/sulfones and cyclometalated aryl ketone complexes. • Low-melting solid (37-41 °C) vs. liquid 2,4-isomer enables rapid visual QC verification upon receipt • Critical impurity standard for 2,4-dichloroacetophenone process development (~5% crude by-product) • ≥98% purity; ambient shipping; stocked for immediate global dispatch

Molecular Formula C8H6Cl2O
Molecular Weight 189.04 g/mol
CAS No. 2040-05-3
Cat. No. B1294335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',6'-Dichloroacetophenone
CAS2040-05-3
Molecular FormulaC8H6Cl2O
Molecular Weight189.04 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC=C1Cl)Cl
InChIInChI=1S/C8H6Cl2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3
InChIKeyHYBDSXBLGCQKRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',6'-Dichloroacetophenone Technical Baseline


2',6'-Dichloroacetophenone (CAS 2040-05-3), also designated 1-(2,6-dichlorophenyl)ethan-1-one, is a chlorinated aromatic ketone with the molecular formula C₈H₆Cl₂O and a molecular weight of 189.04 g/mol [1]. It is classified as a low-melting solid, exhibiting a melting point range of 37–41 °C (lit.) and a boiling point of 176–180 °C at 83 mmHg . The compound is characterized by its insolubility in water and a predicted density of 1.304±0.06 g/cm³ . Its structure features two chlorine substituents at the ortho positions (2' and 6') of the phenyl ring relative to the acetyl group, a substitution pattern that defines its unique chemical behavior and utility in advanced organic synthesis .

2',6'-Dichloroacetophenone Substitution Risks


While the acetophenone class offers a wide array of chlorinated derivatives, the specific 2',6'-dichloro substitution pattern confers a unique reactivity profile that cannot be reliably replicated by its regioisomers or mono-substituted analogs. In processes such as isomer transposition, the 2,4-dichloro isomer is a common by-product from which 2,6-dichloroacetophenone must be intentionally separated or converted, underscoring their non-interchangeable nature [1]. Furthermore, the steric and electronic environment created by the two ortho-chlorine atoms directly influences the compound's behavior in key transformations, including its role as a precursor to β-acyl allylic methylsulfides/sulfones and cyclometalated complexes, where alternative chloroacetophenones would lead to divergent reaction pathways or products . Substituting with a generic analog without rigorous validation introduces significant risk of failed reactions and compromised product profiles, necessitating the procurement of the specific CAS 2040-05-3 entity.

2',6'-Dichloroacetophenone Comparative Evidence


Regioisomeric Selectivity: 2,6- vs. 2,4-Dichloro By-Product

In the industrial synthesis of 2,4-dichloroacetophenone, the undesired 2,6-dichloro isomer is formed as a co-product. Patent data quantifies this process selectivity, revealing that the 2,6-dichloroacetophenone by-product constitutes approximately 5% of the crude reaction mixture, with the desired 2,4-dichloro isomer present at 92.5–94.0% [1]. This demonstrates that while the 2,6-isomer is a minor component in this specific context, its distinct molecular structure necessitates dedicated separation or conversion strategies, confirming it is not a functional substitute for the 2,4-isomer. This quantitative by-product profile is critical for procurement and process design in manufacturing scenarios where the 2,4-isomer is the primary target.

Organic Synthesis Isomer Separation Process Chemistry

Melting Point Differentiation

The melting point of 2',6'-dichloroacetophenone is consistently reported within a defined range of 37–41 °C (lit.) [1]. In contrast, the 2',4'-dichloro regioisomer is typically a liquid at room temperature, with a significantly higher boiling point of 245–247 °C . This stark difference in physical state at standard ambient conditions—a low-melting solid versus a liquid—provides a rapid, unambiguous method for identity verification and for assessing potential cross-contamination during procurement and inventory management. For researchers handling multiple chlorinated acetophenones, this simple, quantitative property difference is a crucial first line of quality control.

Analytical Chemistry Quality Control Material Characterization

β-Acyl Allylic Sulfide Precursor

2',6'-Dichloroacetophenone is specifically cited in technical literature as a useful reactant and reagent for the synthesis of β-acyl allylic methylsulfides and -sulfones . This application is a direct consequence of the electronic and steric properties conferred by the 2,6-dichloro substitution pattern. While other acetophenone derivatives may participate in sulfur chemistry, this compound is explicitly identified for the construction of this specific β-acyl allylic sulfide/sulfone motif. The presence of the two ortho-chlorines likely influences the regioselectivity and reactivity of the α-position, making it a preferred or necessary substrate for accessing this particular chemical space. This targeted utility provides a clear scientific reason for selecting this specific compound over other chloroacetophenones.

Synthetic Methodology Sulfur Chemistry Building Blocks

Cyclometalated Complex Precursor

2',6'-Dichloroacetophenone is a recognized building block in organometallic chemistry, specifically utilized in the synthesis of cyclometalated aryl ketone complexes . The 2,6-dichloro substitution pattern is critical here, as the two ortho-chlorines can participate in or direct C-H activation events, enabling the formation of stable metallacycles with transition metals. While other halogenated acetophenones are used in similar contexts, this specific regioisomer offers a unique steric and electronic environment that can influence the geometry, stability, and reactivity of the resulting metal complexes. This property is leveraged in the development of novel catalysts and functional materials, making the compound a targeted choice for researchers in this field.

Organometallic Chemistry Catalysis Coordination Complexes

Commercial Purity Benchmark

From a procurement standpoint, 2',6'-dichloroacetophenone is readily available from major chemical suppliers in standard research quantities (e.g., 1g, 5g) with a typical purity of 97-98% as determined by GC . A comparison with a close analog, 2',4'-dichloroacetophenone (CAS 2234-16-4), reveals similar purity grades and packaging options . Therefore, purity grade alone does not provide a significant differentiator. The selection decision must therefore pivot on the specific regioisomeric identity required for the intended chemical transformation, as highlighted in the preceding evidence points. The consistent commercial availability of both isomers means that the correct choice is solely dictated by the synthetic need, not by supply chain constraints.

Procurement Quality Assurance Chemical Sourcing

2',6'-Dichloroacetophenone Application Scenarios


2,4-Dichloroacetophenone Process Impurity Profiling

In the industrial-scale production of 2,4-dichloroacetophenone, the 2,6-dichloro isomer is a known by-product, representing approximately 5% of the crude reaction mass [1]. A procurement or process development team requiring a pure standard of this by-product for analytical method development, impurity profiling, or to optimize a transposition process that converts the 2,6-isomer back to the desired 2,4-isomer would specifically source 2',6'-dichloroacetophenone. Using the 2,4-isomer as a substitute for this purpose would be scientifically invalid, as it would not allow for the accurate identification or quantification of the true process impurity.

Multi-Chloroacetophenone Inventory QC

Research laboratories managing inventories of multiple chlorinated acetophenones can leverage the distinct physical properties of the compounds for rapid, low-cost quality checks. The fact that 2',6'-dichloroacetophenone is a low-melting solid (37–41 °C) while the 2',4'-dichloro isomer is a liquid at room temperature provides an immediate, unambiguous method for visual and physical verification upon receipt. This simple differentiation prevents costly downstream errors in synthetic sequences where the wrong regioisomer could lead to failed reactions.

Synthesis of β-Acyl Allylic Sulfides and Sulfones

For a synthetic organic chemist engaged in the construction of β-acyl allylic methylsulfide or -sulfone motifs, 2',6'-dichloroacetophenone is the specified reactant of choice . A project aimed at preparing libraries of these sulfur-containing compounds or exploring their chemical biology would necessitate the procurement of this specific CAS number. Substituting with a more readily available acetophenone derivative would likely lead to different, and potentially undesired, reaction products, thereby failing to achieve the project's synthetic objectives.

Cyclometalated Catalyst Development

Researchers in organometallic chemistry and catalysis developing new cyclometalated complexes will select 2',6'-dichloroacetophenone as a ligand precursor due to its specific ability to form stable metallacycles via C-H activation directed by the 2,6-dichloro substitution . This scenario applies to the exploration of novel transition metal catalysts for organic transformations. The choice of this specific regioisomer is driven by the need for a particular coordination geometry and electronic environment around the metal center, a requirement that alternative chloroacetophenones cannot fulfill.

Technical Documentation Hub

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